Harmaline hydrochloride dihydrate

描述

Synthesis Analysis

The synthesis of harmaline derivatives and their reactions have been explored extensively. For example, at elevated temperatures, harmaline reacts with methyl acrylate to produce several compounds through a process demonstrating an imine–enamine equilibrium (Atta-ur-rahman, 1972). Additionally, methodologies for the synthesis of harmaline and its analogs under solvent-free conditions have been developed, showcasing the chemical versatility and reactivity of harmaline (S. Begum et al., 2009).

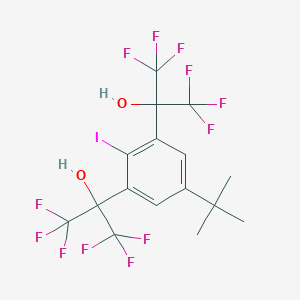

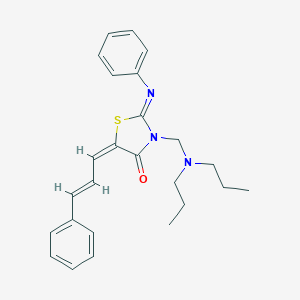

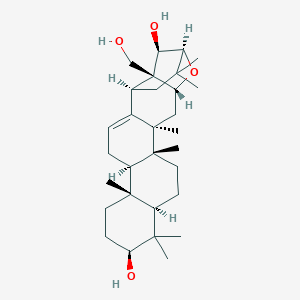

Molecular Structure Analysis

The molecular structure of harmaline and its derivatives plays a critical role in their chemical reactivity and physical properties. Studies exploring gold(i)-catalyzed approaches for synthesizing harmalidine, an alkaloid from Peganum harmala, offer insights into the structural aspects of harmaline derivatives (Solène Miaskiewicz et al., 2022).

Chemical Reactions and Properties

Harmaline and its derivatives exhibit a wide range of chemical reactions. For instance, harmaline and harmalol inhibit the carcinogen-activating enzyme CYP1A1 through both transcriptional and posttranslational mechanisms, demonstrating the compound's potential for influencing biological pathways (Mohamed El Gendy et al., 2012).

Physical Properties Analysis

The photophysics of harmaline, including its behavior in various solvent mixtures, has been examined to understand its physical properties better. Research indicates significant modulation of harmaline's photophysical properties in binary mixtures, providing insights into its structural heterogeneity and interaction with different solvents (Rajkumar Sahoo et al., 2019).

Chemical Properties Analysis

The chemical properties of harmaline, including its interactions with DNA and other biological molecules, have been the subject of various studies. For example, the interaction of harmaline with DNA using linear and circular dichroism techniques reveals insights into its potential biological interactions and effects (G. Duportail, 1981).

科学研究应用

Application in Neuropharmacology

Harmaline hydrochloride dihydrate has been used in the field of neuropharmacology . It has been found to ameliorate scopolamine-induced cognition dysfunction .

Method of Application

Mice were pretreated with harmaline and subjected to behavioral evaluation by Morris water maze . The levels of various biochemical factors and protein expressions related to cholinergic function, oxidative stress, and inflammation were examined .

Results

Harmaline could effectively ameliorate memory deficits in scopolamine-induced mice . It exhibited an enhancement in cholinergic function by inhibiting acetylcholinesterase and inducing choline acetyltransferase activities, and antioxidant defense via increasing the antioxidant enzymes activities of superoxide dismutase and glutathione peroxidase, and reducing maleic diadehyde production, and anti-inflammatory effects through suppressing myeloperoxidase, tumor necrosis factor α, and nitric oxide .

Application in Central Nervous System Stimulation

Harmaline is a central nervous system stimulant . It is a reversible inhibitor of monoamine oxidase A .

Method of Application

Harmaline-containing plants and tryptamine-containing plants are used in ayahuasca brews . The inhibitory effects on monoamine oxidase allow dimethyltryptamine (DMT), the psychoactively prominent chemical in the mixture, to bypass the extensive first-pass metabolism it undergoes upon ingestion .

Results

Harmaline forces the anabolic metabolism of serotonin into N-acetylserotonin (normelatonin), and then to melatonin, the body’s principal sleep-regulating hormone and a powerful antioxidant . United States Patent Number 5591738 describes a method for treating various chemical dependencies via the administration of harmaline and or other beta-carbolines .

Application in Treating Chemical Dependencies

Harmaline has been used in the treatment of various chemical dependencies .

Method of Application

United States Patent Number 5591738 describes a method for treating various chemical dependencies via the administration of harmaline and other beta-carbolines .

Results

The specific results of this application are not detailed in the source, but the patent suggests that harmaline may be effective in treating chemical dependencies .

Application in Inhibiting Monoamine Oxidase

Harmaline is a reversible inhibitor of monoamine oxidase A (RIMA) .

Method of Application

This property of harmaline is utilized in the preparation of ayahuasca brews, where it allows dimethyltryptamine (DMT), the psychoactively prominent chemical in the mixture, to bypass the extensive first-pass metabolism it undergoes upon ingestion .

Results

This results in a psychologically active quantity of DMT existing in the brain for a perceivable period of time .

Application in Trypanosomicidal Activity

Beta-carboline alkaloids, including harmaline, have been evaluated for in vitro trypanosomicidal activity against Trypanosoma cruzi epimastigotes .

Method of Application

The specific method of application is not detailed in the source, but it involves testing the compounds against Trypanosoma cruzi epimastigotes in vitro .

Results

The specific results of this application are not detailed in the source .

Application in Antileishmanial Activity

Harmaline has been found to have antileishmanial activity .

Method of Application

The specific method of application is not detailed in the source, but it involves testing the compounds against Leishmania parasites .

Results

The specific results of this application are not detailed in the source .

安全和危害

When handling Harmaline hydrochloride dihydrate, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . It is also advised to keep the product and empty container away from heat and sources of ignition .

未来方向

Harmaline hydrochloride dihydrate could induce the increased autophagasomes in nerve cells by an induction of autophagy . Moreover, HHD may promote the degradation of ‐Syn protein to protect neuro cells by inducing autophagy . This suggests potential future directions in the study of neurodegenerative diseases.

属性

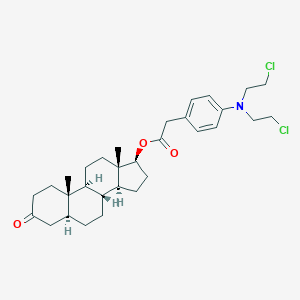

IUPAC Name |

7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole;dihydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH.2H2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;;;/h3-4,7,15H,5-6H2,1-2H3;1H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEKUHFBUFUSSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=C1NC3=C2C=CC(=C3)OC.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Harmaline hydrochloride dihydrate | |

CAS RN |

6027-98-1 | |

| Record name | Harmaline hydrochloride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HARMALINE HYDROCHLORIDE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B4DGH2M9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)